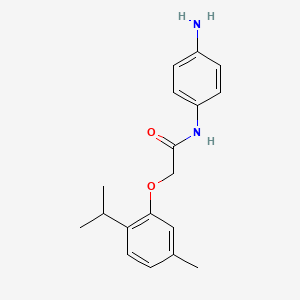

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGLXMTYPUEAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

Amination Reaction: The phenoxy intermediate is then reacted with 4-nitroaniline under suitable conditions to introduce the aminophenyl group.

Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Hydrogenation: For the reduction of the nitro group to an amino group.

Solvent Extraction: To purify the intermediate and final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Secondary amines.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide

- CAS No.: 954261-70-2

- Molecular Formula : C₁₉H₂₄N₂O₂

- Molecular Weight : 312.406 g/mol

- Key Features: Contains a 4-aminophenyl group and a substituted phenoxy moiety (2-isopropyl-5-methylphenoxy).

The compound is likely explored for medicinal applications, such as enzyme inhibition or receptor modulation, given its acetamide backbone and aromatic substituents .

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physical Properties

Key Observations:

- Compounds 5e–5m feature a 1,3,4-thiadiazole ring with varied thio substituents (e.g., benzylthio, chlorobenzylthio).

- Higher melting points (132–170°C) compared to the target compound suggest stronger crystal lattice interactions, likely due to sulfur-containing heterocycles .

- The thiadiazole moiety may enhance metabolic stability but reduce solubility compared to the target compound’s simpler acetamide structure.

Orcinolic Derivatives (): B1 (4-nitrophenyl) and B2 (4-trifluoromethylphenyl) have electron-withdrawing groups, contrasting with the target’s electron-donating amino group. These substituents may increase reactivity in electrophilic environments but could also raise toxicity concerns .

Pyridazinone Derivatives (): FPR2 agonists with bromophenyl and methoxybenzyl groups demonstrate receptor-specific activity. The target compound lacks the pyridazinone core, suggesting divergent biological targets .

Benzothiazole Derivatives () :

- The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Key Findings:

- Hydrogen-Bonding Capacity: The target compound’s amino group provides two H-bond donors, similar to thiadiazole derivatives but with fewer acceptors than pyridazinones. This may limit its interaction with polar biological targets.

- Lipophilicity: The isopropyl and methyl groups in the target compound contribute to moderate lipophilicity (estimated LogP ~3.5), balancing membrane permeability and aqueous solubility.

- Biological Activity: Thiadiazole derivatives () are often explored for antimicrobial activity due to sulfur’s electronegativity. In contrast, the target compound’s amino group may align with CNS or dye-intermediate applications .

Biological Activity

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

Synthesis and Characterization

The synthesis of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide typically involves multi-step organic reactions, often starting from readily available precursors such as 4-aminophenol and various phenolic derivatives. Characterization techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

1. Antioxidant Activity

Recent studies have demonstrated that compounds similar to N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide exhibit significant antioxidant properties. The DPPH assay, a common method for evaluating free radical scavenging activity, indicated that these compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

2. Antihypertensive Effects

The antihypertensive activity of related compounds has been investigated, with findings indicating that certain derivatives can lower blood pressure effectively. For instance, a series of synthesized analogs exhibited varying degrees of inhibition against hypertension, with some showing IC50 values significantly lower than standard antihypertensive agents .

| Compound | IC50 Value (µM) | Activity Description |

|---|---|---|

| AV2 | 0.28 | Most potent against hypertension |

| AV5 | 1.29 | Strong urease inhibition |

| AV3 | 1.56 | Moderate antihypertensive effects |

3. Urease Inhibition

Urease inhibitors are critical in managing conditions related to Helicobacter pylori infections. The synthesized compounds showed promising urease inhibitory activity, with some exhibiting IC50 values lower than traditional urease inhibitors like thiourea. This activity is crucial as high urease levels can lead to gastric ulcers and potentially gastric cancer .

Case Study: Synthesis and Evaluation

In a study involving over 30 analogs, it was found that modifications to the phenolic structure significantly impacted biological activity. The most active compound demonstrated an IC50 of 900 nM in inhibiting specific enzymes linked to hypertension and urease activity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide and its target enzymes. These studies provide insights into the ligand-receptor dynamics, enhancing our understanding of how structural modifications can optimize biological activity .

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide?

To confirm structural integrity, 1H/13C NMR spectroscopy is essential for verifying the aromatic protons, amide linkage, and substituent positions (e.g., isopropyl and methyl groups). IR spectroscopy can validate the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). For purity assessment, high-resolution mass spectrometry (HRMS) ensures the molecular ion matches the theoretical mass. Chromatographic techniques like HPLC or TLC (using hexane:ethyl acetate systems) monitor reaction progress and isolate impurities .

Q. What synthetic routes are commonly employed for N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide?

A typical synthesis involves:

Coupling reactions : Reacting 4-aminophenol with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride under basic conditions (e.g., triethylamine in dry DCM).

Protection/deprotection : Using Boc or Fmoc groups to protect the amine during intermediate steps.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Key reagents include coupling agents like TBTU (to activate carboxylic acids) and catalysts such as palladium for aromatic cross-couplings if required .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide?

Optimization strategies include:

- Temperature control : Maintaining 0–5°C during coupling steps to minimize side reactions (e.g., over-acylation).

- Catalyst screening : Testing palladium or copper catalysts for aryl ether formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.

- Stoichiometric adjustments : Using 1.2–1.5 equivalents of acyl chloride to ensure complete amidation.

Reaction progress should be monitored via TLC or HPLC , and yields quantified using NMR integration or LC-MS .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity data (e.g., inconsistent IC50 values) may arise from:

- Purity variations : Impurities >2% can skew results. Use HPLC-PDA (photodiode array detection) to verify purity.

- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration).

- Target specificity : Perform competitive binding assays or kinase profiling to rule off-target effects.

Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational methods aid in predicting the pharmacological profile of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs).

- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity using datasets from PubChem or ChEMBL.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).

Validate predictions with in vitro assays (e.g., enzyme inhibition) and ADMET profiling (e.g., Cytochrome P450 inhibition) .

Q. How can researchers analyze degradation products or impurities in synthesized batches?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-MS/MS : Identify degradation products via fragmentation patterns.

- Isolation and characterization : Use preparative HPLC to isolate impurities, followed by NMR and HRMS for structural elucidation.

Document impurities per ICH Q3A/B guidelines .

Methodological Notes

- Synthetic Challenges : Steric hindrance from the isopropyl group may slow amidation; microwave-assisted synthesis (50–100°C, 30 min) can accelerate reaction rates .

- Biological Studies : Prioritize dose-response assays (e.g., 0.1–100 µM range) to establish potency thresholds. Use shRNA knockdown or CRISPR-Cas9 to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.